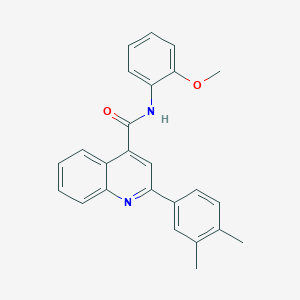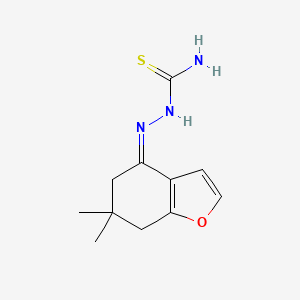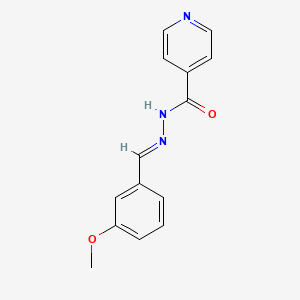![molecular formula C9H8N4O2 B11661372 4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with hydroxyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL typically involves the reaction of 4H-1,2,4-triazole with benzene-1,3-diol under specific conditions. One common method is the condensation reaction, where the triazole and benzene-1,3-diol are reacted in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solvothermal synthesis, where the reaction is carried out in a solvent at elevated temperatures and pressures, is one approach that can be used to produce this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: It is used in the development of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Biological Research: The compound’s triazole ring is known for its antimicrobial properties, making it useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival. The triazole ring can also bind to metal ions, forming coordination complexes that exhibit unique properties, such as luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,4-Triazole: A basic triazole compound with antimicrobial properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer activity.
Uniqueness
What sets 4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE-1,3-DIOL apart is its combination of a triazole ring with a benzene-1,3-diol moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(9(15)3-8)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+ |
InChI-Schlüssel |
XBNJWWPKKMSQDM-UUILKARUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)/C=N/N2C=NN=C2 |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661291.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11661295.png)


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11661301.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661321.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11661322.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661323.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661331.png)



![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)
